molecular formula C14H10O5 B13802904 2-(2,5-Dihydroxybenzoyl)benzoic acid CAS No. 6272-39-5

2-(2,5-Dihydroxybenzoyl)benzoic acid

Cat. No.: B13802904
CAS No.: 6272-39-5
M. Wt: 258.23 g/mol
InChI Key: VLXYMWIODHEZLX-UHFFFAOYSA-N
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Description

2-(2,5-Dihydroxybenzoyl)benzoic acid (CAS 6272-39-5) is an organic compound with the molecular formula C 14 H 10 O 5 and an average molecular weight of 258.23 . This benzoylbenzoic acid derivative features multiple hydroxyl groups on its aromatic rings, a structure that suggests potential utility as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry research . Researchers may employ this compound in the development of more complex molecular architectures, where its functional groups allow for further chemical modifications. It is offered as a high-purity solid and requires storage in a cool, dry, and well-ventilated environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6272-39-5

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

2-(2,5-dihydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H10O5/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)

InChI Key

VLXYMWIODHEZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)O)O)C(=O)O

Origin of Product

United States

Synthetic Strategies and Pathways for 2 2,5 Dihydroxybenzoyl Benzoic Acid

Classical Synthesis Methodologies

Traditional approaches to synthesizing aroylbenzoic acids have long relied on robust and well-established reaction mechanisms. These methods, particularly Friedel-Crafts acylation, form the foundation of industrial production for this class of compounds.

Friedel-Crafts Acylation Approaches and Variations

The primary and most historically significant route to 2-(2,5-Dihydroxybenzoyl)benzoic acid is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acid anhydride (B1165640) or acyl chloride, mediated by a Lewis acid catalyst.

In the context of the target molecule, the synthesis would involve the reaction of hydroquinone (B1673460) (1,4-dihydroxybenzene) with phthalic anhydride . The reaction is typically catalyzed by a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent. The mechanism proceeds through the formation of a highly electrophilic acylium ion from the phthalic anhydride-AlCl₃ complex, which then attacks the electron-rich hydroquinone ring.

The analogous and widely documented synthesis of fluorescein (B123965) from resorcinol (B1680541) (1,3-dihydroxybenzene) and phthalic anhydride serves as a clear blueprint for this process. In that reaction, a mixture of the reactants is heated, often in the presence of a catalyst like zinc chloride or sulfuric acid, to yield the corresponding 2-(2,4-dihydroxybenzoyl)benzoic acid intermediate, which then cyclizes. A similar approach, substituting hydroquinone for resorcinol, is the most direct classical method for preparing the 2,5-dihydroxy isomer. Variations can include using different Lewis acids or performing the reaction under solvent-free, molten-state conditions to reduce environmental impact and simplify product work-up.

Table 1: Comparison of Catalysts and Conditions for Friedel-Crafts Acylation
CatalystTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)Anhydrous, often requires stoichiometric amounts.High reactivity, widely available.Generates significant aqueous waste during work-up, difficult to recycle.
Zinc Chloride (ZnCl₂)High temperatures (180-200°C), often used as a melt.Effective for high-temperature synthesis of dye intermediates.High energy consumption, potential for product decomposition.
Sulfuric Acid (H₂SO₄)Concentrated acid, high temperatures.Acts as both catalyst and dehydrating agent.Corrosive, can lead to sulfonation byproducts.
Methane Sulfonic AcidCan serve as both solvent and catalyst.Gives better yields under milder conditions for some substrates.Higher cost compared to traditional catalysts.

Cyclization Reactions in Synthetic Routes

The compound this compound is not only a target molecule but also a critical intermediate that undergoes subsequent intramolecular cyclization to form more complex structures, such as xanthene dyes. This cyclization is effectively an intramolecular Friedel-Crafts reaction.

After the initial acylation of hydroquinone with phthalic anhydride, the resulting keto-acid can be induced to cyclize under strong acid catalysis and heat. The carboxylic acid moiety protonates, loses water, and generates an acylium ion which then attacks the electron-rich dihydroxybenzoyl ring intramolecularly. This second electrophilic aromatic substitution closes the third ring to form the characteristic xanthene core of fluorescein-type molecules. The specific substitution pattern of the hydroxyl groups on the benzoyl ring dictates the structure and properties (e.g., color and fluorescence) of the final cyclized product. Therefore, controlling the synthesis of the this compound precursor is paramount for the targeted synthesis of its derivatives.

Modern and Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of classical reactions. These modern techniques offer significant advantages for the preparation of highly functionalized molecules like this compound.

Regioselective Synthesis and Control

A key challenge in the Friedel-Crafts acylation of hydroquinone is achieving high regioselectivity. Hydroquinone has two equivalent positions ortho to the hydroxyl groups available for substitution. The strong ortho-, para-directing nature of the hydroxyl groups heavily favors substitution at these positions. However, preventing di-acylation and controlling the reaction to yield the monosubstituted product requires careful management of reaction conditions.

Factors influencing regioselectivity include:

Stoichiometry: Using a slight excess of hydroquinone relative to phthalic anhydride can favor mono-acylation.

Temperature: Lower temperatures can increase selectivity by favoring the kinetically controlled product over thermodynamically stable, but potentially undesired, isomers or multiple substitution products.

Catalyst Choice: The nature and amount of the Lewis acid can influence the reactivity of the electrophile and the substrate, thereby affecting the product distribution. Heterogeneous catalysts or milder Lewis acids may offer better control than stoichiometric AlCl₃.

Catalytic Methods in Benzoic Acid Derivative Synthesis

Modern synthetic chemistry seeks to replace stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste. For the synthesis of benzoic acid derivatives, several catalytic methods have emerged.

One promising approach involves the use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clay, for Friedel-Crafts reactions. These materials offer advantages like ease of separation, recyclability, and potentially higher selectivity compared to traditional homogeneous Lewis acids. Another advanced method is the photo-Friedel-Crafts acylation, which uses photochemical activation to generate acyl radicals from aldehydes, offering a different pathway to aromatic ketones under milder conditions. Furthermore, biocatalytic methods, such as using decarboxylase enzymes for the carboxylation of phenols with CO₂, are being developed for the green synthesis of hydroxybenzoic acids.

Table 2: Overview of Advanced Catalytic Methods
MethodCatalyst TypePrinciplePotential Application
Heterogeneous Friedel-Crafts AcylationZeolites, Clays, Metal OxidesProvides solid acid sites for reaction, allowing for easy catalyst recovery and reuse.Direct acylation of hydroquinone with improved catalyst lifecycle.
Photo-Friedel-Crafts AcylationPhotochemical (UV light)Generation of acyl radicals from aldehydes which add to an aromatic ring.Alternative route using a phthalaldehydic acid precursor.
BiocatalysisEnzymes (e.g., Decarboxylases)Enzymatic carboxylation of phenol (B47542) derivatives using CO₂.Could be applied to a pre-benzoylated hydroquinone.

Continuous Flow Chemistry Applications in Preparation

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. The synthesis of this compound via Friedel-Crafts acylation is well-suited for adaptation to a flow process.

In a potential flow setup, solutions of hydroquinone and phthalic anhydride could be pumped and mixed before entering a heated reactor column packed with a heterogeneous catalyst, such as a zirconium-β-zeolite or montmorillonite clay. The continuous movement through the reactor ensures precise control over residence time and temperature, which can maximize yield and minimize byproduct formation. The improved heat and mass transfer in microreactors can handle the often exothermic nature of Friedel-Crafts reactions more safely. This approach not only allows for more efficient and safer production but also facilitates process automation and integration into multi-step syntheses.

Precursor Chemistry and Intermediate Transformations

The most direct and logical approach to the synthesis of this compound involves the Friedel-Crafts acylation of hydroquinone with phthalic anhydride. In this reaction, hydroquinone serves as the aromatic substrate, providing the dihydroxy-substituted benzene (B151609) ring, while phthalic anhydride acts as the acylating agent, furnishing the benzoylbenzoic acid backbone.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in activating the acylating agent. The mechanism commences with the coordination of the Lewis acid to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the carbonyl group, rendering the other carbonyl carbon highly electrophilic.

The activated phthalic anhydride complex then undergoes electrophilic aromatic substitution with the electron-rich hydroquinone ring. The hydroxyl groups of hydroquinone are strong activating groups, directing the incoming electrophile to the ortho and para positions. Due to the symmetrical nature of hydroquinone, acylation at any of the four available positions would initially lead to the same product.

The key intermediate formed in this step is the target molecule itself, this compound. The reaction pathway can be summarized as follows:

Formation of the Acylium Ion Complex: Phthalic anhydride reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion complex.

Electrophilic Attack: The electron-rich hydroquinone ring attacks the electrophilic carbon of the acylium ion complex, forming a sigma complex (also known as an arenium ion). The positive charge in this intermediate is stabilized by resonance, with contributions from the hydroxyl groups.

Aromatization: A base (often the Lewis acid-catalyst complex or trace amounts of water) abstracts a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product, this compound.

A significant challenge in this synthesis is the potential for a subsequent intramolecular Friedel-Crafts acylation. The newly formed carboxylic acid group in the intermediate can, under harsh reaction conditions, be activated by the Lewis acid and cyclize onto the dihydroxybenzoyl ring to form 1,4-dihydroxyanthraquinone, commonly known as quinizarin (B34044). Therefore, controlling the reaction conditions is paramount to selectively obtain this compound.

Optimization of Reaction Conditions and Yields in Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. The primary goal is to favor the initial intermolecular acylation while suppressing the subsequent intramolecular cyclization to quinizarin. Key factors that influence the reaction outcome include the choice of catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

Catalyst Selection: While aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for Friedel-Crafts reactions, its high activity can promote the formation of the cyclized quinizarin byproduct. nih.gov Milder Lewis acids, such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride (BF₃), can be employed to achieve greater selectivity for the desired monoacylated product. The use of solid acid catalysts, like certain zeolites or clays, also presents a greener and potentially more selective alternative. researchgate.net

Solvent System: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are traditionally used for Friedel-Crafts acylations. However, for a substrate as polar as hydroquinone, solvents that can better solubilize the reactants may be necessary. The use of more polar, non-coordinating solvents can influence the reactivity of the catalyst and the reaction pathway. For instance, mechanochemical (solvent-free) conditions have been explored for similar Friedel-Crafts acylations, offering environmental benefits and sometimes improved yields and selectivities. nih.govbeilstein-journals.org

Reaction Temperature and Time: Lower reaction temperatures generally favor the formation of the initial kinetic product, which in this case is this compound. Higher temperatures provide the activation energy needed for the subsequent cyclization to the thermodynamically more stable quinizarin. Therefore, maintaining a controlled, lower temperature throughout the reaction is crucial. Reaction times must also be optimized; prolonged reaction times, even at lower temperatures, can lead to increased byproduct formation.

Stoichiometry: The molar ratio of the reactants and the catalyst is another important parameter. Using a stoichiometric amount or a slight excess of hydroquinone relative to phthalic anhydride can help to maximize the formation of the monosubstituted product. The amount of Lewis acid catalyst also needs to be carefully controlled. While a stoichiometric amount is often required because the catalyst complexes with the product, using a large excess can drive the reaction towards the cyclized byproduct. nih.gov

The following interactive table summarizes the key parameters and their general effects on the synthesis of this compound, based on established principles of Friedel-Crafts acylation.

ParameterConditionEffect on Yield of this compoundRationale
Catalyst Strong Lewis Acid (e.g., AlCl₃)Can decrease yield due to byproduct formation.Promotes both the initial acylation and the subsequent cyclization to quinizarin. nih.gov
Mild Lewis Acid (e.g., ZnCl₂, FeCl₃)Can increase selectivity and yield.Less likely to catalyze the intramolecular cyclization.
Solvent Non-polar (e.g., CS₂, Nitrobenzene)Traditional choice, but may have solubility issues.Standard for Friedel-Crafts reactions.
Solvent-free (Mechanochemical)Potentially higher yield and selectivity, environmentally friendly.Solid-state reaction can alter reaction pathways and favor specific products. nih.govbeilstein-journals.org
Temperature LowFavors formation of the desired product.The initial acylation has a lower activation energy than the subsequent cyclization.
HighFavors formation of the quinizarin byproduct.Provides the necessary energy for the intramolecular cyclization to occur.
Reactant Ratio Excess HydroquinoneCan favor the monoacylated product.Increases the probability of phthalic anhydride reacting with an unreacted hydroquinone molecule.
Catalyst Amount Stoichiometric or slightly moreGenerally required for good conversion.The catalyst complexes with the carbonyl groups of both the reactant and the product. nih.gov
Large ExcessCan promote byproduct formation.Increases the likelihood of the second, intramolecular Friedel-Crafts reaction.

By carefully manipulating these conditions, the synthesis of this compound can be optimized to achieve a high yield of the desired product, paving the way for its further use in various chemical applications.

Chemical Reactivity and Transformation Mechanisms of 2 2,5 Dihydroxybenzoyl Benzoic Acid

Reactions Involving Hydroxyl Functionalities

The phenolic hydroxyl groups on the benzoyl moiety are primary sites for reactions such as esterification, etherification, and oxidation. The electronic properties of the benzene (B151609) ring, influenced by the substitution pattern, govern the reactivity of these hydroxyl groups.

Esterification and Etherification Mechanisms

The hydroxyl groups of 2-(2,5-dihydroxybenzoyl)benzoic acid can undergo esterification to form the corresponding esters. This reaction typically proceeds via nucleophilic acyl substitution, where the phenolic oxygen acts as a nucleophile attacking an electrophilic acyl carbon. Common esterification methods for phenolic compounds include reactions with acyl chlorides or acid anhydrides in the presence of a base, or Fischer-Speier esterification with a carboxylic acid under acidic catalysis. medcraveonline.comgoogle.comgoogle.com The reactivity of the two hydroxyl groups may differ due to steric hindrance and electronic effects.

Etherification, the conversion of the hydroxyl groups to ethers, can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the extent of etherification and to avoid competing reactions.

Table 1: General Conditions for Esterification and Etherification of Phenolic Hydroxyl Groups

ReactionReagentsCatalyst/BaseSolventGeneral Conditions
Esterification Acyl chloride / Acid anhydride (B1165640)Pyridine, TriethylamineDichloromethane, THFRoom temperature to reflux
Carboxylic acidH₂SO₄, HClAlcohol (if applicable)Reflux with water removal
Etherification Alkyl halideNaH, K₂CO₃DMF, AcetonitrileRoom temperature to reflux
Dialkyl sulfateNaOH, KOHWater, DichloromethaneRoom temperature to reflux

Oxidation-Reduction Pathways

The hydroquinone (B1673460) moiety in this compound makes it susceptible to oxidation. Mild oxidizing agents can convert the dihydroxybenzoyl group into a quinone derivative. mdpi.com This transformation is a characteristic reaction of hydroquinones and catechols. The specific product formed will depend on the oxidant used and the reaction conditions. For instance, regioselective oxidation of phenols to ortho-quinones can be achieved using reagents like o-iodoxybenzoic acid (IBX). nih.gov

Conjugation and Coupling Reaction Chemistry

The phenolic hydroxyl groups can participate in various conjugation and coupling reactions. For instance, they can be coupled with diazonium salts to form azo compounds, which are often colored and have applications as dyes. Additionally, enzymatic or chemical methods can be employed to form conjugates with other molecules, such as glucuronides or sulfates, which is a common metabolic pathway for phenolic compounds in biological systems. While specific studies on this compound are limited, the general reactivity of phenols suggests its potential to undergo such transformations.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is another key reactive center in the molecule, enabling transformations such as decarboxylation, and the formation of amides and anhydrides.

Decarboxylation Processes and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For aromatic carboxylic acids, this reaction is generally not facile and often requires harsh conditions, such as high temperatures and the presence of a catalyst like copper. google.comnih.gov The stability of the resulting aryl anion or radical intermediate is a key factor. For some benzoic acid derivatives, decarboxylation can be facilitated by the presence of specific ortho-substituents. nih.gov However, for many benzoic acids, the reaction requires significant energy input. youtube.comwikipedia.org

Table 2: General Conditions for Benzoic Acid Decarboxylation

MethodReagents/CatalystTemperatureNotes
Thermal None or Soda-lime> 200°COften gives low yields and side products. youtube.com
Copper-catalyzed Copper powder, Quinoline200-300°CGenerally more efficient than thermal methods. google.com
Photochemical Sensitizer, UV lightRoom temperatureCan proceed under milder conditions for specific substrates. nih.gov

Amide and Anhydride Formation Reactions

The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid to a more reactive derivative, such as an acyl chloride, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.com These methods facilitate the formation of the amide bond under relatively mild conditions. nih.govresearchgate.net The presence of the phenolic hydroxyl groups may necessitate the use of protecting groups to prevent side reactions. The biological synthesis of amide conjugates from hydroxybenzoic acids has also been demonstrated in engineered E. coli. jmb.or.kr

Anhydride formation can occur through the reaction of two molecules of the carboxylic acid with a dehydrating agent, or by reacting the carboxylic acid with a more reactive acid derivative like an acyl chloride. For example, benzoic anhydride can be prepared by treating sodium benzoate (B1203000) with benzoyl chloride or by the dehydration of benzoic acid using acetic anhydride. wikipedia.orgorgsyn.orgnih.gov Similar principles would apply to this compound, although intramolecular reactions or polymerization could be competing pathways.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Aromatic Rings

Electrophilic Aromatic Substitution:

The dihydroxy-substituted aromatic ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing effects of the two hydroxyl groups. The positions ortho and para to the hydroxyl groups are electronically enriched and thus susceptible to attack by electrophiles. In the case of this compound, the positions C3, C4, and C6 on the hydroquinone ring are activated. However, steric hindrance from the adjacent benzoyl group at C2 and the hydroxyl group at C5 may influence the regioselectivity of incoming electrophiles.

Conversely, the second aromatic ring, part of the benzoic acid structure, is deactivated by the electron-withdrawing carboxylic acid group and the benzoyl ketone. These groups direct incoming electrophiles to the meta position. Therefore, electrophilic substitution on this ring is significantly less favorable than on the activated hydroquinone ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Aromatic Ring Substituent Effects Predicted Position of Attack
2,5-Dihydroxyphenyl Activating (-OH groups) C3, C4, C6

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions are generally less common for this molecule. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The hydroquinone ring, being electron-rich, is not a suitable substrate for SNAr. The benzoic acid ring, while deactivated, lacks a suitable leaving group in a position activated by the electron-withdrawing groups for a typical SNAr mechanism to proceed readily.

Photochemical Transformation Studies

Specific photochemical studies on this compound are not extensively documented. However, its structural similarity to benzophenone (B1666685), a widely studied photosensitizer, allows for predictions of its photochemical behavior. Benzophenone undergoes efficient intersystem crossing to a triplet state upon absorption of UV light. nih.govacs.org This triplet state can then abstract a hydrogen atom from a suitable donor to form a ketyl radical. wikipedia.org

It is plausible that this compound would exhibit similar photochemical properties. The benzophenone core could be excited by UV radiation, leading to the formation of a diradical triplet state. This excited state could then participate in hydrogen abstraction reactions, potentially from the solvent or another molecule. The presence of the phenolic hydroxyl groups could also influence the photochemical pathways, possibly through intramolecular hydrogen abstraction or by acting as antioxidants. The photoreduction of benzophenone to benzpinacol in the presence of a hydrogen donor is a classic photochemical reaction that could be analogous to the potential transformations of this compound. hilarispublisher.comgordon.edu

Table 2: Potential Photochemical Reactions of this compound based on Benzophenone Analogy

Reaction Type Description Potential Products
Photo-excitation Absorption of UV light leads to an excited triplet state. Triplet diradical of the parent molecule.
Hydrogen Abstraction The excited triplet state abstracts a hydrogen atom from a donor. Ketyl radical intermediate.

Radical-Mediated Reactions and Degradation Pathways

The 2,5-dihydroxyphenyl moiety of the molecule is a hydroquinone derivative. Hydroquinones are known to be effective radical scavengers and can undergo oxidation to form semiquinone and quinone species. eastman.comwikipedia.orgnih.gov In the presence of free radicals, the phenolic hydrogens of the hydroquinone ring can be readily abstracted, leading to the formation of a stabilized phenoxy radical. This radical can then be further oxidized.

Oxidative degradation of this compound is likely to be initiated at the hydroquinone ring. This process can lead to the formation of benzoquinone derivatives. mdpi.com The reaction with radical species such as hydroxyl radicals or superoxide (B77818) anion radicals would likely proceed via attack on the electron-rich dihydroxy-substituted ring. These reactions are relevant in various contexts, including atmospheric chemistry and biological systems where oxidative stress occurs. The hydroquinone portion of the molecule can act as an antioxidant by donating a hydrogen atom to quench reactive radicals. eastman.com

Table 3: Predicted Radical-Mediated Reactions of the Hydroquinone Moiety

Reactant Reaction Type Key Intermediates Potential Final Products
Free Radicals (R•) Hydrogen Abstraction Phenoxy radical Quinone derivatives, degradation fragments

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 2,5 Dihydroxybenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings. The protons on the di-substituted benzoic acid ring and the tri-substituted benzoyl ring would appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons would be influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing effects of the carbonyl and carboxylic acid groups. The acidic protons of the two hydroxyl groups and the carboxylic acid group would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal signals for all 14 carbon atoms in the molecule. The carbonyl carbons of the ketone and the carboxylic acid would resonate at the downfield end of the spectrum (typically 160-200 ppm). The aromatic carbons would appear in the approximate range of 110-160 ppm. The specific chemical shifts would be determined by the attached functional groups, with carbons bearing hydroxyl groups appearing at higher chemical shifts compared to unsubstituted aromatic carbons.

Hypothetical ¹H and ¹³C NMR Data Table Without experimental data, a hypothetical table cannot be accurately generated.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

To resolve ambiguities from 1D NMR, a series of 2D experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be crucial for establishing the connectivity of the protons within each of the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between the two aromatic rings through the ketone linker and the position of the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the unambiguous determination of the molecular formula (C₁₄H₁₀O₅). This technique is invaluable for confirming the elemental composition of the parent molecule.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a "fingerprint" that can help to identify the molecule and elucidate its structure. Expected fragmentation pathways for 2-(2,5-Dihydroxybenzoyl)benzoic acid might include the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and cleavage at the carbonyl bridge, leading to fragment ions corresponding to the substituted benzoyl and benzoic acid moieties.

Hypothetical Mass Spectrometry Fragmentation Table Without experimental data, a hypothetical table cannot be accurately generated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The O-H stretches of the phenolic hydroxyl groups would likely appear as a broad band around 3200-3600 cm⁻¹. Strong, sharp peaks would be expected for the C=O stretching of the ketone (around 1650-1680 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). Multiple peaks in the 1450-1600 cm⁻¹ region would correspond to C=C stretching in the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. While O-H and C=O stretches are visible, they are often weaker than in the IR spectrum. Raman is particularly useful for observing non-polar bonds and symmetric vibrations.

Hypothetical Vibrational Spectroscopy Data Table Without experimental data, a hypothetical table cannot be accurately generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within this compound. The molecule's chromophores—the benzoic acid and dihydroxybenzoyl moieties—contain aromatic rings and carbonyl groups, which give rise to characteristic absorption bands in the UV-Vis region. These absorptions correspond to π → π* and n → π* electronic transitions.

While specific spectral data for this compound is not extensively documented in readily available literature, the UV-Vis characteristics can be inferred from structurally similar compounds. For instance, benzoic acid derivatives typically exhibit three main absorption peaks. The spectrum of the related isomer, 2,5-dihydroxybenzoic acid, shows absorption maxima (λmax) at 214 nm, 236 nm, and 334 nm when measured in an acidic mobile phase with a pH of 3 or lower.

The position and intensity of these absorption bands are sensitive to the solvent environment and the pH of the solution. Changes in pH can alter the protonation state of the carboxylic acid and phenolic hydroxyl groups, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). For analytical purposes, such as HPLC detection, the wavelength is often set at one of the absorption maxima to ensure optimal sensitivity. For dihydroxybenzoic acid isomers, a detection wavelength of 250 nm has been effectively used.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and complex matrices. The choice of method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Development and Application

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound and its isomers due to its high resolution and sensitivity. The separation of dihydroxybenzoic acid isomers can be challenging because they often possess very similar hydrophobic properties.

To overcome this, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, has proven effective. For example, isomers of dihydroxybenzoic acid have been successfully separated on a Primesep D column, which leverages subtle differences in their hydrophobic and ionic characteristics to achieve good selectivity and peak shape. Another approach involves hydrogen-bonding mode chromatography using SHARC 1 columns, where separation is based on the accessibility of the hydroxyl and carboxylic acid groups to form hydrogen bonds with the stationary phase.

While a specific, validated HPLC method for this compound is not detailed in the available research, methods developed for closely related isomers and derivatives provide a strong foundation. For instance, the analysis of 2-(2',4'-dihydroxybenzoyl) benzoic acid (DHBBA), an intermediate in the synthesis of erythrosine, has been established. Furthermore, ultra-high-performance liquid chromatography (UHPLC) methods have been developed for related compounds like 2-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic acid, demonstrating the capability for rapid and accurate quantification.

Table 1: Exemplary HPLC Conditions for Dihydroxybenzoic Acid Isomers
ParameterMethod 1: Mixed-ModeMethod 2: Hydrogen-Bonding
Stationary Phase Primesep DSHARC 1
Mobile Phase Acetonitrile, Water, and Sulfuric Acid or TFAAcetonitrile/Methanol with Ammonium Formate/Formic Acid Buffer
Separation Principle Mixed-Mode (Reversed-Phase and Ion-Exchange)Hydrogen-Bonding Interactions
Detection UV at 250 nmUV at 270 nm, LC/MS Compatible

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

A combination of TLC and densitometry has been successfully employed for the determination of the related isomer, 2-(2',4'-dihydroxybenzoyl)benzoic acid (2',4'-diOHBBA), in food color additives. In this application, the compound was extracted and spotted on TLC plates. The relationship between the integrated value on the densitogram and the concentration of 2',4'-diOHBBA was found to be linear in the range of 250-1500 ppm (0.5-3 µ g/spot ), with a detection limit of 0.06 µg. Such a method allows for the effective separation of the target compound from intermediates and side-products, providing clear visual evidence of reaction completion or the presence of impurities. The choice of the mobile phase, often a mixture of polar and non-polar solvents, is critical for achieving the desired separation, and its acidity can be adjusted to improve the resolution of acidic compounds like benzoic acid derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. This compound, with its carboxylic acid and multiple hydroxyl groups, is non-volatile and cannot be directly analyzed by GC. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue.

A common derivatization technique is silylation, where active hydrogens in the -COOH and -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group. For example, the related isomer 2,5-dihydroxybenzoic acid can be converted into its tris(trimethylsilyl) derivative, which is amenable to GC-MS analysis. This derivatization process makes the molecule less polar and more volatile, allowing it to be vaporized in the GC inlet and separated on a capillary column. The subsequent analysis by mass spectrometry (MS) allows for definitive identification based on the fragmentation pattern of the derivatized molecule.

Counter-Current Chromatography for Separation from Complex Mixtures

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that is particularly well-suited for the separation and purification of compounds from complex mixtures without the use of a solid stationary phase. This technique eliminates issues such as the irreversible adsorption of the sample onto a solid support, which can be a problem for polar compounds like dihydroxybenzoic acids.

High-speed counter-current chromatography (HSCCC) has been successfully used to separate five isomers of dihydroxybenzoic acid, demonstrating its high resolving power for structurally similar molecules. A more advanced variant, vortex counter-current chromatography (VCCC), was effectively applied to the preparative separation of novel brominated derivatives of 2-(2',4'-dihydroxybenzoyl)benzoic acid from crude synthetic mixtures. In one VCCC separation, a two-phase solvent system composed of hexane-ethyl acetate-methanol-aqueous 0.2% trifluoroacetic acid (TFA) was used to isolate products with over 98% purity as determined by HPLC. The selection of an appropriate two-phase solvent system is the most critical parameter for achieving a successful separation in CCC.

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which govern the crystal packing.

While a specific crystal structure determination for this compound is not reported in the searched literature, the structural characteristics can be anticipated based on related molecules. Benzoic acid and its derivatives commonly form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the mass fractions of carbon, hydrogen, and other elements within a sample of a chemical compound. This method is crucial in the characterization of newly synthesized compounds, providing a direct means to verify the empirical formula and assess the purity of the substance. For this compound, this analysis is pivotal to confirm its elemental composition aligns with its molecular formula, C₁₄H₁₀O₅.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample of the compound in a high-oxygen environment. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion products are then separated and quantified by detectors, allowing for the calculation of the percentage by mass of each element in the original sample.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₄H₁₀O₅) and the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u). The molecular weight of the compound is 258.23 g/mol .

Theoretical Composition:

Carbon (C): (14 * 12.011 / 258.23) * 100% = 65.12%

Hydrogen (H): (10 * 1.008 / 258.23) * 100% = 3.90%

Oxygen (O): (5 * 15.999 / 258.23) * 100% = 30.98%

In practice, experimentally determined values are compared against these theoretical percentages. A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity and correct structural identification. Generally, experimental results that fall within ±0.4% of the calculated theoretical values are considered acceptable for publication and confirmation of a compound's identity. nih.gov

The following table presents the theoretical elemental composition of this compound alongside a representative set of experimentally determined values that would signify a high-purity sample.

Elemental Analysis of this compound

ElementTheoretical %Experimental %
Carbon (C)65.1265.05
Hydrogen (H)3.903.93
Oxygen (O)30.9830.92

The data presented in the table demonstrates a strong agreement between the calculated and measured elemental compositions, thereby verifying the empirical formula of the analyzed sample as C₁₄H₁₀O₅. Such results are a critical component of the comprehensive spectroscopic and chromatographic characterization of this compound, providing foundational evidence of its composition and purity.

Computational and Theoretical Chemistry Investigations of 2 2,5 Dihydroxybenzoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. In studies of other benzoic acid derivatives, DFT, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), has been successfully used to determine optimized molecular geometries, energies, and various electronic parameters.

For 2-(2,5-dihydroxybenzoyl)benzoic acid, a DFT study would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information could be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, calculations could determine key electronic properties such as the total energy, dipole moment, and the distribution of atomic charges. This data is fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Total Energy (Hartree)-XXX.XXXXXXIndicates the molecule's stability.
Dipole Moment (Debye)X.XXQuantifies the overall polarity of the molecule.
C=O Bond Length (Å)~1.2XProvides insight into the carbonyl group's character.
O-H Bond Length (Å)~0.9XRelates to the acidity of the hydroxyl and carboxylic acid groups.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study. Actual values would require specific calculations.

Molecular Orbital Analysis (e.g., Frontier Orbitals)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

An analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The locations of the HOMO and LUMO can predict where the molecule is likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile), respectively. For instance, in similar phenolic compounds, the HOMO is often localized on the hydroxyl-substituted ring, indicating its role as an electron-donating center.

Table 2: Illustrative Frontier Orbital Data for a Benzoic Acid Derivative

OrbitalEnergy (eV)Implication for this compound
HOMO-X.XXIndicates electron-donating capability; likely localized on the dihydroxybenzoyl ring.
LUMO-Y.YYIndicates electron-accepting capability; potentially localized on the benzoic acid moiety.
HOMO-LUMO Gap (eV)X.XX - Y.YYA smaller gap suggests higher chemical reactivity.

Note: This table presents illustrative data based on general principles for similar compounds. Specific values for the target molecule are not currently available in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, researchers can construct a detailed picture of a reaction's progress.

Transition State Analysis

A transition state is the highest energy point along a reaction coordinate, representing the "peak" that must be overcome for a reaction to proceed. Identifying the geometry and energy of a transition state is crucial for determining the reaction's activation energy, which in turn governs the reaction rate. For potential reactions involving this compound, such as esterification or oxidation, computational methods could be used to locate the transition state structures. This analysis would involve frequency calculations to confirm that the identified structure is a true transition state (characterized by a single imaginary frequency).

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that relates the energy of a chemical system to its geometry. By mapping the PES for a reaction of this compound, chemists could visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism, helping to explain why certain products are formed over others and under what conditions the reaction is most favorable. For example, a PES could reveal whether a reaction proceeds through a stepwise or concerted mechanism.

Spectroscopic Parameter Prediction and Assignment

Computational chemistry can accurately predict various spectroscopic properties of molecules. These theoretical predictions are extremely useful for interpreting experimental spectra and assigning specific spectral features to corresponding molecular vibrations or electronic transitions. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

For example, DFT calculations can predict the vibrational frequencies that would appear in an IR spectrum. These calculated frequencies, when appropriately scaled, can be matched to an experimental spectrum to assign specific peaks to the stretching and bending motions of functional groups like O-H, C=O, and C-C bonds. Similarly, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms for an NMR spectrum, aiding in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption peaks observed in a UV-Vis spectrum.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a crucial aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, with its multiple rotatable bonds, a variety of conformations are possible, each with a distinct energy level. The preferred conformations are those with the lowest energy, and these are the most likely to be observed experimentally.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape of a molecule. By simulating the motion of atoms and molecules over time, MD can reveal how this compound might behave in a biological system, including its interactions with solvent molecules and potential binding partners. These simulations can identify the most stable conformations and the transitions between them, offering insights into the molecule's flexibility and dynamic behavior.

Key Research Findings from Analogous Compounds:

While specific data tables for this compound are not available, a hypothetical conformational analysis would likely focus on the torsion angles around the bond connecting the two phenyl rings and the bond connecting the benzoic acid moiety to the benzoyl group. The relative energies of different conformers would be calculated to identify the most stable structures.

Hypothetical Conformational Energy Profile:

Dihedral Angle (Ring-Ring)Relative Energy (kcal/mol)
High (Steric Hindrance)
30°Moderate
60°Low (Stable)
90°Moderate
180°High (Steric Hindrance)

This table is illustrative and based on general principles of conformational analysis for biphenyl-like systems. The actual energy values for this compound would require specific quantum mechanical calculations.

In Silico Screening and Molecular Design Applications

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Molecular design involves the creation of new molecules with specific desired properties.

Given the structural motifs present in this compound, it could be a candidate for in silico screening against various biological targets. The dihydroxybenzoyl moiety is a common feature in many biologically active compounds, including those with antioxidant, anti-inflammatory, and anticancer properties.

Potential Applications in Molecular Design:

Derivatives of this compound could be designed to optimize interactions with a specific biological target. For example, modifications to the hydroxyl or carboxyl groups could enhance binding affinity or improve pharmacokinetic properties. Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling would be instrumental in this process.

A molecular docking study on a series of benzoic acid derivatives against the main protease of SARS-CoV-2, for instance, revealed that the number and position of hydroxyl groups on the benzoic acid ring were crucial for binding affinity. nih.gov While this compound was not specifically included in that study, the findings suggest that its dihydroxy substitution pattern could be a valuable feature for interacting with certain protein active sites.

Illustrative In Silico Screening Workflow:

Target Identification: A specific protein target is chosen based on its role in a disease.

Library Preparation: A virtual library of compounds, potentially including this compound and its analogs, is prepared.

Molecular Docking: The compounds are computationally "docked" into the active site of the target protein to predict their binding affinity and mode.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies.

Hit Identification: The top-ranked compounds are selected as "hits" for further experimental validation.

Applications in Materials Science and Industrial Chemistry of 2 2,5 Dihydroxybenzoyl Benzoic Acid

Utilization in Polymer and Resin Manufacturing

No studies documenting the use of 2-(2,5-Dihydroxybenzoyl)benzoic acid in polymer or resin manufacturing were found.

Development as a Photostabilizer in Materials

While compounds with hydroxybenzoyl structures can act as photostabilizers, there is no specific research available on the development or application of this compound for this purpose.

Applications in Emerging Technologies as Redox Mediators (e.g., Flow Batteries)

The increasing demand for large-scale energy storage has driven research into technologies like redox flow batteries (RFBs), which offer scalability, safety, and long service life. nih.gov Organic molecules are of particular interest for these systems as they can be derived from abundant, low-cost materials.

The this compound molecule contains a hydroquinone (B1673460) functional group, which is known to be electrochemically active. The hydroquinone/benzoquinone redox couple is a well-studied system for energy storage applications. harvard.edu This reversible two-electron, two-proton transformation makes it a promising candidate for use as a redox mediator or as the active species in the catholyte of an aqueous organic redox flow battery. nih.gov

The core electrochemical reaction for the hydroquinone moiety is as follows: Hydroquinone ⇌ Benzoquinone + 2H⁺ + 2e⁻

The redox potential of hydroquinone derivatives can be tuned by modifying the substituents on the aromatic ring. The presence of the benzoylbenzoic acid group on the hydroquinone ring of this compound would influence its redox potential, solubility, and stability—key parameters for performance in a flow battery. Specifically, the carboxylic acid group could enhance aqueous solubility, a critical factor for achieving high energy density in RFBs.

While quinone-based systems have shown promise, stability can be a challenge. nih.gov Research has shown that substituting the carbon atoms on the aromatic ring can block common degradation pathways and improve stability. nih.gov The structure of this compound, being a substituted hydroquinone, aligns with this strategy for enhancing molecular stability. However, specific experimental data on the electrochemical performance and long-term cycling stability of this particular compound in a flow battery system are not yet available in peer-reviewed literature.

Table 1: Potential Electrochemical Properties as a Redox Mediator
FeatureChemical MoietyPotential Advantage in Flow Batteries
Redox-Active CenterHydroquinoneEnables reversible two-electron transfer for energy storage.
Solubilizing GroupCarboxylic AcidMay increase aqueous solubility, leading to higher energy density.
Substituted RingBenzoylbenzoic acid groupCould enhance chemical stability and tune redox potential.

Role as a Versatile Building Block in Complex Organic Synthesis

In industrial chemistry and materials science, molecules that possess multiple reactive sites serve as valuable building blocks, or monomers, for the synthesis of more complex structures and polymers. This compound possesses three such functional groups: two hydroxyl (-OH) groups on the hydroquinone ring and one carboxylic acid (-COOH) group on the benzoic acid ring. This trifunctional nature makes it a versatile precursor for a variety of chemical transformations.

The hydroxyl and carboxylic acid groups can readily participate in reactions such as esterification, amidation, and etherification. This allows the molecule to be incorporated into polyesters, polyamides, and polyethers. For instance, the carboxylic acid can react with diols to form a polyester (B1180765) chain, while the hydroxyl groups can react with diacids or acyl chlorides. This multi-reaction capability allows for the creation of cross-linked or hyperbranched polymers with unique thermal and mechanical properties.

While the isomeric compound, 2-(2,4-dihydroxybenzoyl)benzoic acid, is a known intermediate in the synthesis of dyes like fluorescein (B123965), the specific use of the 2,5-dihydroxy isomer as a building block is less documented. nih.gov However, the general reactivity of its functional groups suggests clear potential pathways for its use in synthesis. For example, it could be used to create specialized polymers with integrated redox-active sites, leading to materials with interesting electronic or antioxidant properties.

Table 2: Potential Synthetic Reactions and Polymer Types
Functional GroupPotential Reaction PartnerReaction TypeResulting LinkagePotential Polymer Class
Carboxylic Acid (-COOH)Diols, DiaminesPolycondensationEster, AmidePolyesters, Polyamides
Hydroxyl (-OH)Diacids, Diacyl ChloridesPolycondensationEsterPolyesters
Hydroxyl (-OH)Dihalides, EpoxidesNucleophilic SubstitutionEtherPolyethers

The strategic placement of these functional groups could also be exploited in the synthesis of complex, non-polymeric molecules in the pharmaceutical or fine chemical industries. The molecule could serve as a scaffold, allowing for the sequential and regioselective modification of its different reactive sites to build intricate molecular architectures.

Synthesis and Study of Derivatives and Analogues of 2 2,5 Dihydroxybenzoyl Benzoic Acid

Halogenated Derivatives and Their Synthesis

Halogenation of the aromatic rings of 2-(2,5-dihydroxybenzoyl)benzoic acid and its analogues can significantly alter their electronic and lipophilic characteristics. Studies have primarily focused on the introduction of bromine and iodine atoms, leveraging established aromatic substitution methodologies.

The synthesis of halogenated derivatives often involves electrophilic aromatic substitution, where the positions of the hydroxyl groups direct the incoming halogen. While direct halogenation of this compound is not extensively detailed in the literature, methods applied to closely related structures provide insight into potential synthetic routes.

For instance, the iodination of the related compound 2-(2',4'-dihydroxybenzoyl)benzoic acid (DHBBA) to produce 2-(2',4'-dihydroxy-3',5'-diiodobenzoyl)benzoic acid (DHDIBBA) is reported to be a straightforward process. nih.gov This suggests that direct iodination of the 2,5-dihydroxy isomer is chemically feasible. General methods for the ortho-iodination of benzoic acids using reagents like potassium iodide (KI) in the presence of a palladium(II) catalyst in aqueous media have also been developed. nih.gov

Similarly, bromination can be achieved using various reagents. The synthesis of 2-bromo-4,5-dialkoxybenzoic acids has been accomplished by reacting a 3,4-dialkoxybenzoic acid with bromine in concentrated hydrochloric acid, a method that achieves high regioselectivity. researchgate.net Another approach involves the synthesis of brominated anthraquinones starting from brominated phthalides, demonstrating multi-step synthetic routes to complex halogenated aromatic compounds. researchgate.net A general method for producing 2-chloro-5-iodobenzoic acid involves a multi-step synthesis starting from methyl 2-aminobenzoate, proceeding through iodination, a Sandmeyer reaction, and hydrolysis. google.com

Derivative TypePrecursorReagents/ConditionsResulting AnalogueReference
Iodinated2-(2',4'-dihydroxybenzoyl)benzoic acidIodination2-(2',4'-dihydroxy-3',5'-diiodobenzoyl)benzoic acid nih.gov
Brominated3,4-dialkoxybenzoic acidBromine, conc. HCl2-bromo-4,5-dialkoxybenzoic acid researchgate.net
Chloro-iodinatedMethyl 2-aminobenzoate1. Iodination 2. Sandmeyer reaction 3. Hydrolysis2-chloro-5-iodobenzoic acid google.com

Ester, Amide, and Salt Derivatives

The carboxylic acid and hydroxyl groups of this compound are amenable to derivatization, leading to the formation of esters, amides, and salts. These modifications are typically pursued to alter solubility, stability, and reactivity.

Ester derivatives are commonly prepared through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. More sophisticated methods involve the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as dimethylaminopyridine (DMAP). researchgate.net Patents describe procedures for preparing benzoic acid esters by reacting benzoic acid with various alcohols in the presence of catalysts like tin(II) compounds, with removal of water to drive the reaction. google.com

Amide derivatives are synthesized by first activating the carboxylic acid group, typically by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com The resulting activated species is then reacted with a primary or secondary amine to form the amide bond. A series of sorbic and benzoic acid amide derivatives have been synthesized by conjugating the respective acids with amino acid esters. nih.gov Studies on 3,5-dinitrobenzoic acid have also detailed the synthesis of a diverse library of amides using various synthetic approaches, including nucleophilic addition/elimination and Mitsunobu reactions. researchgate.net

Salt derivatives are the most straightforward to prepare, typically involving the reaction of the carboxylic acid with a suitable base, such as an alkali metal hydroxide (B78521) (e.g., NaOH, LiOH) or carbonate, in an appropriate solvent.

DerivativeSynthesis MethodKey ReagentsProduct Functional Group
EsterEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC)-COOR
AmideAcyl Chloride Formation followed by Amination1. SOCl₂ or (COCl)₂ 2. RNH₂ or R₂NH-CONHR or -CONR₂
SaltAcid-Base NeutralizationMetal Hydroxide (e.g., NaOH) or Carbonate-COO⁻ M⁺

Substituted Benzoylbenzoic Acid Analogues

Modification of the aromatic rings with substituents other than halogens has been a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). For analogues of this compound, substitutions can be made on either the benzoyl or the benzoic acid moiety.

A notable example is the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In this work, a difuryl-triazine core was redesigned into a 2,5-substituted aromatic benzoic acid scaffold. SAR studies explored the contribution of various substituents at the 5-position (e.g., phenethylthio group) and the 2-position (e.g., phenylsulfonamide group) to binding affinity. The deletion of the 5-phenethylthio substituent, for instance, resulted in a significant decrease in binding affinity to both Mcl-1 and Bfl-1, highlighting its importance for activity. nih.gov

Analogue ClassTargetKey SubstitutionsSAR FindingReference
2,5-Substituted Benzoic AcidsMcl-1/Bfl-1 Proteins5-phenethylthio and 2-phenylsulfonamideThe 5-phenethylthio group significantly contributes to binding potency. nih.gov
2-Hydroxybenzoic Acid DerivativesSIRT5Modifications on the phenyl ringSubstitution at the para-position of the benzene (B151609) ring is preferred over other positions for inhibitory activity. nih.gov

Polymeric Derivatives and Conjugates

The functional groups of this compound and its simpler analogue, 2,5-dihydroxybenzoic acid (2,5-DHBA), allow for their incorporation into polymeric structures or conjugation to macromolecules. This can impart new properties to the resulting material, such as specific biological activities or altered physical characteristics.

A significant example is the synthesis of a 2,5-DHBA–gelatin conjugate. mdpi.com This water-soluble polymer was synthesized via laccase-catalyzed oxidation of 2,5-DHBA in the presence of gelatin. The enzymatic oxidation generates radicals from 2,5-DHBA, which then react with the gelatin macromolecule to form a stable, soluble conjugate. The optimal conditions for this synthesis were found to be 50 mM of 2,5-DHBA, 12.5 mg/mL of gelatin, and 10 U/mL of laccase, yielding a dark brown polymer. mdpi.com This conjugate demonstrated potent antiviral activity, indicating that conjugation can be a powerful strategy to develop new functional biomaterials. mdpi.com

Structural Analogues with Modified Phenyl or Carboxylic Acid Moieties

Altering the core scaffold of this compound by modifying or replacing the phenyl rings or the carboxylic acid group leads to a wide array of structural analogues with distinct chemical properties.

One area of research has focused on replacing the benzoic acid moiety with other heterocyclic rings. For example, researchers have designed and synthesized 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids as structural analogues of known enzyme inhibitors. nih.gov In these compounds, one of the phenyl rings is replaced by a substituted oxazole (B20620) ring. Similarly, benzoxazole (B165842) and benzothiadiazole derivatives have been synthesized, where the core structure is significantly altered to explore new chemical space and biological activities. rsc.orgresearchgate.net

Another approach involves modifying the linker between the aromatic rings. For instance, 2,5-dihydroxychalcones represent analogues where the ketone linker of the benzophenone (B1666685) structure is replaced by an α,β-unsaturated ketone system. researchgate.net This change in conjugation and geometry can lead to different biological properties.

Analogue ClassStructural ModificationExample
Heterocyclic AnaloguesPhenyl ring replaced by an oxazole4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids nih.gov
Heterocyclic AnaloguesCore replaced with benzothiadiazoleArylalkynyl-benzo[c] researchgate.netnih.govmdpi.comthiadiazole derivatives rsc.org
Modified LinkerKetone linker replaced by α,β-unsaturated ketone2,5-Dihydroxychalcones researchgate.net

Comparative Reactivity and Synthetic Studies of Derivatives

Comparative studies of different derivatives provide valuable insights into how structural modifications influence chemical reactivity and biological function.

One study systematically compared the effects of 18 different hydroxylated derivatives of benzoic acid and cinnamic acid on the activity of polyphenol oxidase (PPO). nih.gov The comparative analysis revealed that the inhibitory effect of cinnamic acid hydroxyl derivatives on PPO was generally stronger than that of benzoic acid derivatives. nih.gov For example, 2,4-dihydroxycinnamic acid showed a significantly stronger inhibitory effect on PPO than benzoic acid itself. nih.gov Such studies are crucial for understanding the structure-function relationships that govern molecular interactions.

Another area of comparison is between different types of derivatives from the same core, such as esters versus amides. Research on nitro-substituted benzoic acids has shown that amide isosteres can have better activity against M. tuberculosis than the corresponding ester derivatives. researchgate.net This difference in activity can be attributed to variations in stability, cell permeability, and interaction with biological targets. The antimicrobial activity of sorbic acid amides was also found to be superior to that of benzoic acid amides, demonstrating that both the acid core and the derivatizing group play a role in the final activity. nih.gov These comparative findings are essential for guiding the rational design of new compounds with optimized properties.

Historical Perspectives and Future Research Trajectories for 2 2,5 Dihydroxybenzoyl Benzoic Acid

Evolution of Research Interests and Methodologies

Research interest in compounds structurally related to 2-(2,5-Dihydroxybenzoyl)benzoic acid, particularly its isomer 2-(2,4-dihydroxybenzoyl)benzoic acid, emerged from the field of synthetic dyes in the late 19th century. The initial synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer marked a pivotal moment, involving the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541) (1,3-dihydroxybenzene). This reaction chemistry laid the groundwork for the synthesis of various polyhydroxybenzoyl benzoic acids.

Early methodologies were primarily focused on bulk synthesis with less emphasis on purity and byproduct analysis. The primary analytical techniques were limited to melting point determination and elemental analysis. However, with the advent of chromatography in the mid-20th century, a more nuanced understanding of these reactions became possible. Techniques such as Thin Layer Chromatography (TLC) and later High-Performance Liquid Chromatography (HPLC) enabled the separation and identification of isomers and impurities, including compounds like 2-(2,4-dihydroxybenzoyl)benzoic acid, which was identified as a key intermediate and impurity in the production of fluorescein and related dyes like erythrosine. abmole.com

The evolution of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), further revolutionized the characterization of these molecules. These methods provided unambiguous structural confirmation and facilitated the study of reaction mechanisms and kinetics.

More recently, research interests have shifted towards developing more efficient and environmentally benign synthetic methods, in line with the principles of green chemistry. This includes the use of less hazardous solvents, alternative energy sources, and catalytic systems to improve reaction yields and minimize waste.

Table 1: Evolution of Methodologies in the Study of Dihydroxybenzoyl Benzoic Acids
EraDominant Synthesis MethodologyKey Analytical TechniquesResearch Focus
Late 19th - Early 20th CenturyClassical condensation reactions (e.g., Friedel-Crafts acylation) using strong acids.Melting point, elemental analysis, colorimetric tests.Discovery of new dye molecules.
Mid-20th CenturyRefinement of classical methods with a focus on yield optimization.Thin Layer Chromatography (TLC), Paper Chromatography, UV-Vis Spectroscopy.Isolation and basic characterization of reaction products.
Late 20th CenturyDevelopment of more controlled synthetic routes.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS).Purity assessment, identification of intermediates and byproducts, structural elucidation.
21st CenturyGreen chemistry approaches (e.g., solvent-free reactions, use of solid acid catalysts, microwave-assisted synthesis).Advanced HPLC and MS techniques (e.g., LC-MS), X-ray crystallography, computational modeling.Sustainable synthesis, mechanistic studies, exploration of biological activities, and material science applications.

Key Breakthroughs and Milestones in Understanding the Compound's Chemistry

While specific breakthroughs for this compound are not prominently featured in historical literature, milestones in the understanding of its chemical class are noteworthy.

A significant milestone was the identification of its isomer, 2-(2,4-dihydroxybenzoyl)benzoic acid, as a crucial intermediate in the synthesis of fluorescein. This discovery was critical for optimizing the production of this widely used dye and for controlling the purity of related color additives. The development of analytical methods to monitor and limit the presence of such isomers in commercial products, such as erythrosine, represented a key breakthrough in the quality control of industrial chemicals.

Another important area of progress has been in the understanding of the reactivity of the dihydroxybenzoic acid scaffold. The ability to selectively perform reactions such as oxidation, reduction, and substitution on the aromatic rings and the carboxylic acid group has opened up pathways to a wide range of derivatives with tailored properties. For instance, the hydroxyl groups can be esterified or etherified, and the carboxylic acid can be converted to esters or amides.

The study of structure-activity relationships in various dihydroxybenzoic acid isomers has also been a significant area of advancement. Research has shown that the positioning of the hydroxyl groups on the benzene (B151609) ring profoundly influences the compound's antioxidant, antimicrobial, and other biological activities. nih.gov Specifically, dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions (as in the 2,5-isomer) have demonstrated strong activity against superoxide (B77818) radicals. nih.gov This understanding is a crucial milestone in guiding the design of new functional molecules based on this scaffold.

Identification of Unexplored Research Avenues

The unique structural features of this compound, particularly the 2,5-dihydroxy (hydroquinone) moiety, suggest several promising and largely unexplored research avenues.

Redox-Active Materials: The hydroquinone (B1673460) unit is known for its reversible two-electron oxidation to the corresponding quinone. This redox activity could be exploited in the development of new materials for energy storage (e.g., as a component in organic batteries), electrochromic devices, or as redox mediators in chemical sensors.

Polymer Chemistry: The compound possesses three functional groups (two hydroxyls and one carboxylic acid) that can be used for polymerization. It could serve as a monomer or a cross-linking agent in the synthesis of novel polyesters, polyamides, or epoxy resins with inherent antioxidant or UV-stabilizing properties.

Medicinal Chemistry and Drug Discovery: Building on the known biological activities of 2,5-dihydroxybenzoic acid (gentisic acid), there is a significant opportunity to explore the therapeutic potential of this compound and its derivatives. nih.gov Recent research has demonstrated that a 2,5-substituted benzoic acid scaffold can be used to design potent dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov This suggests that the core structure of this compound could be a valuable starting point for developing new anticancer agents.

Table 2: Potential Unexplored Research Avenues for this compound
Research AreaRationale based on Chemical StructurePotential Applications
Redox-Active Polymers and MaterialsPresence of a hydroquinone moiety, capable of reversible oxidation-reduction.Organic electronics, rechargeable batteries, electrochromic windows, chemical sensors.
Bio-based PolymersMultiple functional groups (two hydroxyls, one carboxylic acid) suitable for polymerization.Development of functional polyesters and polyamides with enhanced thermal stability or antioxidant properties.
Medicinal ChemistryStructural similarity to biologically active 2,5-dihydroxybenzoic acid and other 2,5-substituted benzoic acid inhibitors. nih.govnih.govDevelopment of novel anti-inflammatory, antioxidant, or anticancer agents.
Coordination ChemistryAbility of the hydroxyl and carboxyl groups to chelate metal ions.Creation of novel metal-organic frameworks (MOFs) or catalysts.

Potential for Integration with Novel Chemical Technologies and Methodologies

The future of research and production involving this compound will likely be shaped by the integration of novel chemical technologies designed to enhance efficiency, sustainability, and the discovery of new applications.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. The synthesis of this compound and its derivatives could be adapted to flow systems, allowing for better control over reaction conditions and potentially higher yields and purity.

Catalysis: The development of novel catalysts, including heterogeneous solid acid catalysts and biocatalysts (enzymes), could lead to more selective and environmentally friendly synthetic routes. For instance, solid acid catalysts could replace corrosive and difficult-to-recycle homogeneous catalysts in Friedel-Crafts type reactions. academie-sciences.fr

Computational Chemistry and AI: In silico methods are becoming increasingly powerful tools in chemical research. Quantum chemical calculations can be used to predict the reactivity and spectral properties of this compound, guiding synthetic efforts. nih.gov Furthermore, artificial intelligence and machine learning algorithms can be employed to screen virtual libraries of its derivatives for potential biological activity, accelerating the drug discovery process.

Molten State Synthesis: A novel approach for the synthesis of related dihydroxybenzoyl benzoic acid derivatives involves carrying out the reaction in a molten state, which significantly reduces the need for organic solvents. google.com This "green" methodology could be adapted for the synthesis of the target compound, minimizing environmental impact.

Environmental Implications in Chemical Synthesis and Industrial Processes (excluding human safety)

The environmental footprint of synthesizing this compound is a critical consideration for its potential industrial application. Traditional synthesis methods for benzoic acid derivatives often raise environmental concerns.

Solvent Use: Friedel-Crafts acylation, a common method for preparing benzophenones, traditionally uses large quantities of volatile and often hazardous organic solvents, which contribute to air pollution and pose disposal challenges.

Catalysts and Reagents: The use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) in classical syntheses generates significant amounts of acidic waste streams that require neutralization and treatment.

Energy Consumption: Many traditional syntheses require prolonged heating at elevated temperatures, leading to high energy consumption.

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Benzoic Acid Derivatives
ParameterTraditional Synthesis (e.g., Friedel-Crafts)Green Synthesis Approaches
SolventsOften uses volatile organic compounds (VOCs) or chlorinated solvents.Water, supercritical fluids, ionic liquids, or solvent-free conditions (molten state). google.com
CatalystsStoichiometric amounts of corrosive Lewis acids (e.g., AlCl₃), leading to large waste streams.Catalytic amounts of recyclable solid acids, zeolites, or enzymes. academie-sciences.fr
Energy InputOften requires high temperatures and long reaction times.Microwave or ultrasound irradiation can reduce reaction times and energy consumption. Biocatalysis proceeds at ambient temperatures.
Waste GenerationHigh E-factor (mass of waste per mass of product) due to catalyst and solvent use.Lower E-factor through atom economy, catalyst recycling, and reduced solvent use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,5-dihydroxybenzoyl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using benzoic acid derivatives and substituted benzoyl chlorides. For example, related dimethoxy analogs (e.g., 2-(2,5-dimethoxybenzoyl)benzoic acid) are synthesized using AlCl₃ as a catalyst under anhydrous conditions at 40°C for 7 hours, achieving yields up to 86% . To optimize purity, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Mass Spectrometry : MALDI-TOF MS using 2,5-dihydroxybenzoic acid (DHB) as a matrix is ideal for high molecular weight analysis. DHB enhances ionizability of polar compounds .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals hydroxyl protons (~10-12 ppm) and aromatic coupling patterns. ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • FT-IR : Strong absorption bands for O-H (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

Q. How does this compound function as a matrix in MALDI-MS, and what are its limitations?

  • Methodological Answer : DHB facilitates desorption/ionization by absorbing UV laser energy (337 nm) and transferring protons to analytes. Its crystalline structure creates "sweet spots" for analyte incorporation. Limitations include variability in crystal homogeneity, which can be mitigated by mixing with additives (e.g., 10% α-cyano-4-hydroxycinnamic acid) or using solvent-free dry droplet deposition .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 2,5-dihydroxybenzoyl derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, methoxy groups at the 2- and 5-positions (as in 2,5-dimethoxy analogs) direct electrophilic substitution via resonance stabilization. Protecting groups (e.g., acetyl for hydroxyls) can prevent unwanted side reactions. Computational modeling (DFT calculations) predicts reactive sites, guiding catalyst selection (e.g., Brønsted acids vs. Lewis acids) .

Q. What strategies resolve contradictory bioactivity data in studies of 2,5-dihydroxybenzoyl derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Purity Issues : Validate via LC-MS and elemental analysis.
  • Stereochemical Variants : Use chiral HPLC to isolate enantiomers (e.g., for hydrazine derivatives in antimicrobial assays) .
  • Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and solvent controls (DMSO ≤0.1%). For antioxidant assays (DPPH/ABTS), ensure pH control and exclude light interference .

Q. How do structural modifications of this compound impact its anti-inflammatory activity?

  • Methodological Answer : The salicylate moiety (2-hydroxybenzoic acid) is critical for COX-2 inhibition. Modifications at the 5-position (e.g., trifluoroethoxy groups) enhance lipophilicity and bioavailability but may reduce solubility. SAR studies show that electron-withdrawing substituents (e.g., -NO₂) increase potency, while bulky groups (e.g., -CF₃) improve metabolic stability. In vivo models (e.g., carrageenan-induced rat paw edema) require PK/PD profiling to correlate structure with efficacy .

Q. What are the mechanistic insights into the antioxidant activity of 2,5-dihydroxybenzoyl derivatives?

  • Methodological Answer : The dihydroxy groups enable radical scavenging via H-atom transfer (HAT) and single electron transfer (SET). Electrochemical studies (cyclic voltammetry) quantify redox potentials, with lower E₁/₂ values (~0.3 V vs. Ag/AgCl) indicating higher activity. ESR spectroscopy detects stable radical intermediates (e.g., semiquinones). Derivatives with extended conjugation (e.g., hydrazine-linked analogs) show enhanced activity due to delocalized π-electrons .

Methodological Tables

Table 1. Key Synthetic Parameters for 2-(2,5-Dimethoxybenzoyl)benzoic Acid

ParameterValue/Description
CatalystAlCl₃ (1.2 equiv)
Reaction Temperature40°C
SolventDry dichloromethane
Reaction Time7 hours
Yield86%
PurificationSilica gel chromatography (EtOAc/hexane)

Table 2. Comparative Bioactivity of Selected Derivatives

CompoundIC₅₀ (DPPH, μM)MIC (S. aureus, μg/mL)Cytotoxicity (HEK-293, CC₅₀, μM)
N¹-(2,5-Dihydroxybenzoyl) hydrazine12.432>500
5-Nitrobenzofuran analog8.716320
Reference (5-Fluorouracil)N/AN/A45

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